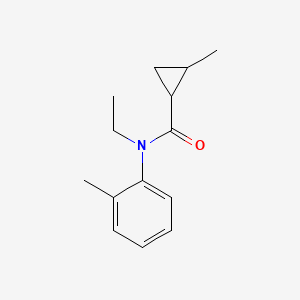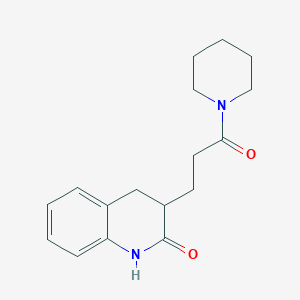![molecular formula C18H22N2O B7492152 [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone, also known as MMPI, is a chemical compound that has been studied for its potential use in scientific research. MMPI is a small molecule that has been shown to have unique properties that make it useful for studying various biological processes. In
科学的研究の応用
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been studied extensively for its potential use in scientific research. One of the primary applications of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is in the study of the central nervous system. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone a useful tool for studying the mechanisms underlying various neurological disorders.
作用機序
The mechanism of action of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is complex and not fully understood. However, it is believed that [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone acts as a modulator of various neurotransmitter systems in the brain. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This binding activity leads to changes in neurotransmitter release and activity, which can have a significant impact on brain function.
Biochemical and Physiological Effects
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its specificity. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a high affinity for specific receptors in the brain, which makes it useful for studying the effects of neurotransmitter modulation on behavior and physiology. However, one of the limitations of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is its potential for off-target effects. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to other receptors in addition to its primary targets, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone. One area of interest is in the development of more specific and selective [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone analogs. These analogs could be used to study the effects of specific neurotransmitter systems on behavior and physiology. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the development of new treatments for neurological and psychiatric disorders. Finally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the study of the role of inflammation in various disease processes. Overall, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has significant potential for future research and development.
合成法
The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone involves several steps, including the reaction of indole with piperidine, followed by the reaction of the resulting compound with 2-methylcyclopropanone. The final product is obtained through purification and isolation. The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
IUPAC Name |
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-15(12)18(21)20-8-6-13(7-9-20)16-11-19-17-5-3-2-4-14(16)17/h2-5,11-13,15,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQQETLIAJWBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
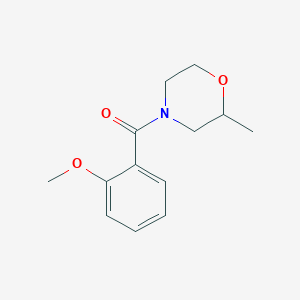
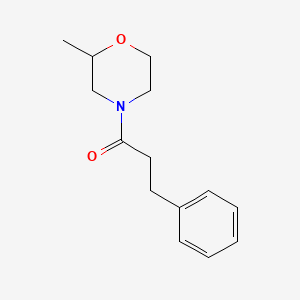
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
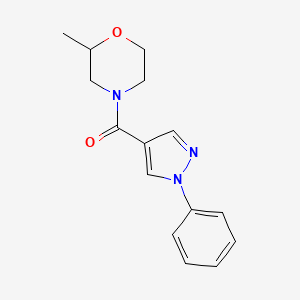

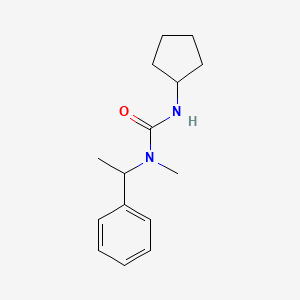
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
